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N,2,4-Trimethylquinolin-7-amine
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Overview
Description
N,2,4-Trimethylquinolin-7-amine is a heterocyclic aromatic amine with the molecular formula C12H14N2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal and industrial chemistry. This compound is characterized by the presence of three methyl groups attached to the quinoline ring, specifically at the nitrogen, 2nd, and 4th positions, and an amine group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,4-Trimethylquinolin-7-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid or base and proceeds through a cyclization mechanism to form the quinoline ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: N,2,4-Trimethylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Organic Synthesis
N,2,4-Trimethylquinolin-7-amine serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution to yield derivatives useful in multiple domains of chemical research.
Biochemical Probes
This compound is utilized as a biochemical probe in enzyme interaction studies. Its ability to bind to specific enzymes allows researchers to investigate enzyme mechanisms and cellular pathways. For example, it has been shown to inhibit hemozoin polymerization in malaria parasites, which is vital for understanding antimalarial drug mechanisms .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound could effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Research
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions. This opens avenues for further exploration as a therapeutic agent against various cancers .
Industrial Applications
Dyes and Pigments Production
In industrial chemistry, this compound is employed in producing dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
Polymer Chemistry
The compound is involved in synthesizing polymerized quinoline derivatives that serve as antioxidants in rubber production. These derivatives enhance the durability and performance of rubber products by preventing oxidative degradation .
Case Studies
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Mutagenicity Studies
A study highlighted the mutagenic potential of this compound when subjected to pyrolysis conditions. The compound was found to produce mutagenic pyrolysates that significantly affected bacterial strains used in testing . -
Therapeutic Potential
A notable case study explored the efficacy of quinoline derivatives in treating autoimmune diseases such as rheumatoid arthritis. The results indicated that these compounds could modulate immune responses effectively when administered at optimized doses. -
Photolytic Applications
Research into photolytic applications revealed that derivatives of quinoline could be utilized as light-sensitive reagents for controlled release in biochemical assays. This property is particularly useful for developing advanced therapeutic strategies that require precise timing of drug release .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N,2,4-Trimethylquinolin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or interfering with cellular pathways. For example, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
2-Methylquinoline: A derivative with a single methyl group at the 2nd position.
4-Methylquinoline: A derivative with a single methyl group at the 4th position.
7-Aminoquinoline: A derivative with an amine group at the 7th position.
Uniqueness: N,2,4-Trimethylquinolin-7-amine is unique due to the specific arrangement of its methyl and amine groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties compared to other quinoline derivatives.
Biological Activity
N,2,4-Trimethylquinolin-7-amine, also known as 7-Amino-2,4,6-trimethylquinoline (C12H14N2), is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline ring substituted with amino and methyl groups at specific positions. The unique substitution pattern contributes to its distinct chemical and biological properties. The synthesis of this compound can be achieved through various methods, including the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. For instance, it has been noted for its effectiveness against various bacterial strains. A study highlighted that derivatives of quinoline compounds often demonstrate significant antibacterial effects, suggesting that similar derivatives like this compound could possess comparable properties .
Anticancer Potential
Recent studies have focused on the anticancer properties of quinoline derivatives. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects against cancer cell lines such as HeLa and K562. These studies often employ assays to determine the half-maximal inhibitory concentration (IC50), indicating the potency of these compounds in inhibiting cell proliferation .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5e | HeLa | 0.01 |
5f | K562 | 0.08 |
5o | PC3 | 0.49 |
These results suggest that quinoline derivatives can act as microtubule-targeted agents (MTAs), disrupting tubulin polymerization and inducing apoptosis in cancer cells .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it has been observed to disrupt the tubulin network in cancer cells and arrest cell cycle progression at the G2/M phase .
Case Studies and Research Findings
Properties
CAS No. |
82670-11-9 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,2,4-trimethylquinolin-7-amine |
InChI |
InChI=1S/C12H14N2/c1-8-6-9(2)14-12-7-10(13-3)4-5-11(8)12/h4-7,13H,1-3H3 |
InChI Key |
HPPVAVMUJHHJGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)NC)C |
Origin of Product |
United States |
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